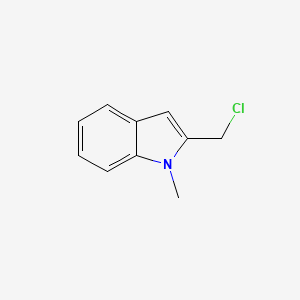

2-(Chloromethyl)-1-methyl-1H-indole

Description

Properties

Molecular Formula |

C10H10ClN |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

2-(chloromethyl)-1-methylindole |

InChI |

InChI=1S/C10H10ClN/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3 |

InChI Key |

JRXONPLHVPKTQE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-methyl-1H-indole typically involves the chloromethylation of 1-methylindole. One common method is the reaction of 1-methylindole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate iminium ion, which is then attacked by the chloride ion to form the final product.

Industrial Production Methods

Industrial production of 2-(Chloromethyl)-1-methyl-1H-indole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-methyl-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted indoles such as 2-(azidomethyl)-1-methyl-1H-indole.

Oxidation: Formation of 2-(formylmethyl)-1-methyl-1H-indole or 2-(carboxymethyl)-1-methyl-1H-indole.

Reduction: Formation of 2-methyl-1-methyl-1H-indole.

Scientific Research Applications

Anticancer Activity

Research has shown that 2-(Chloromethyl)-1-methyl-1H-indole exhibits significant anticancer properties. Studies indicate that indole derivatives can inhibit cancer cell proliferation across various types of cancer, including colon, lung, breast, and skin cancers. The mechanism of action often involves modulation of specific signaling pathways related to tumor growth and apoptosis .

Table 1: Anticancer Activity of Indole Derivatives

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various biologically active molecules. For example, it can be used to synthesize keto-indoles and other derivatives that have shown promise as inhibitors for key biological targets such as indoleamine 2,3-dioxygenase (IDO) .

Table 2: Synthetic Applications of 2-(Chloromethyl)-1-methyl-1H-indole

Drug Development

The unique properties of 2-(Chloromethyl)-1-methyl-1H-indole make it suitable for drug development targeting neurodegenerative diseases and cancer. Its derivatives have been explored for their ability to cross the blood-brain barrier and exhibit neuroprotective effects .

Antibacterial Properties

Indole derivatives, including 2-(Chloromethyl)-1-methyl-1H-indole, have demonstrated antibacterial activity against various pathogens. This property is crucial for developing new antibiotics amid rising antibiotic resistance .

Table 3: Biological Activities of Indole Derivatives

| Activity Type | Compound Name | Target Pathogen/Condition | Reference |

|---|---|---|---|

| Anticancer | 2-(Chloromethyl)-1-methyl-1H-indole | Various cancers | |

| Antibacterial | 4-(Chloromethyl)-1-methyl-1H-indole | Gram-positive bacteria |

Case Studies

Several studies have highlighted the applications of 2-(Chloromethyl)-1-methyl-1H-indole in real-world scenarios:

- Case Study on Anticancer Agents : A recent study synthesized new derivatives based on 2-(Chloromethyl)-1-methyl-1H-indole, demonstrating enhanced efficacy against colorectal cancer cells by regulating specific miRNA expressions involved in tumor progression .

- Antibacterial Research : Investigations into the antibacterial properties of indoles have led to the development of compounds that can effectively inhibit the growth of resistant bacterial strains, showcasing the potential for clinical applications in treating infections .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to inhibition or modification of their function. The indole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

3-(2-Chlorobenzyl)-1H-indole (3j)

- Structure : A chlorobenzyl (-CH₂C₆H₄Cl) group at the 3-position of the indole ring.

- Key Differences :

- Substituent Position : The chlorinated group is at the 3-position instead of the 2-position.

- Functional Group : A benzyl-linked chlorine vs. a direct chloromethyl group.

- Spectroscopic Comparison :

- ¹H-NMR : The benzyl protons in 3j resonate at δ 4.25 ppm (s, 2H) , whereas the chloromethyl group in 2-(chloromethyl)-1-methyl-1H-indole would likely show a similar singlet but may differ due to electronic effects from the methyl group at the 1-position.

- ¹³C-NMR : The CH₂Cl carbon in 2-(chloromethyl)-1-methyl-1H-indole is expected near δ 47–50 ppm, similar to CH₂Cl signals in other indole derivatives .

2-Iodo-1-methyl-1H-indole

- Structure : An iodo (-I) substituent at the 2-position and a methyl group at the 1-position.

- Key Differences :

- Halogen Type : Iodine (larger atomic radius, polarizable) vs. chlorine (smaller, more electronegative).

- Impact on Properties: Reactivity: Iodo derivatives are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to weaker C-I bonds compared to C-Cl bonds . Physical Properties: Higher molecular weight (312.12 g/mol vs.

5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole

- Structure : A sulfonyl (-SO₂C₆H₄CH₃) group at the 1-position and a chloro group at the 5-position.

- Key Differences :

- Substituent Effects : The sulfonyl group is strongly electron-withdrawing, increasing the acidity of the indole NH compared to the methyl group in the target compound.

- Synthetic Utility : The sulfonyl group enhances stability and directs electrophilic substitution to specific ring positions, whereas the chloromethyl group in 2-(chloromethyl)-1-methyl-1H-indole is more reactive toward nucleophiles .

1-Chloromethyl-5-hydroxy-1,2-dihydro-3-[(5-methylsulfonyloxy-1H-indol-2-yl)carbonyl]indoline (Compound 2)

- Structure : A complex indoline derivative with a chloromethyl group, hydroxy group, and sulfonyl/carbonyl functionalities.

- Key Differences :

- Ring Saturation : The dihydroindoline core vs. the fully aromatic indole ring.

- Functionality : Multiple substituents (hydroxy, sulfonyloxy) alter solubility and reactivity.

- Spectroscopic Data :

- Applications : Such polyfunctional compounds are often intermediates in pharmaceutical synthesis, whereas 2-(chloromethyl)-1-methyl-1H-indole serves as a simpler alkylation reagent.

2-Chloro-1H-indole-3-carbaldehyde

- Structure : A chloro group at the 2-position and a formyl (-CHO) group at the 3-position.

- Key Differences :

- Functional Groups : The aldehyde group enables condensation reactions, while the chloromethyl group in the target compound supports alkylation.

- Reactivity : The aldehyde is prone to oxidation and nucleophilic attack, contrasting with the chloromethyl group’s preference for substitution or elimination .

Biological Activity

Introduction

2-(Chloromethyl)-1-methyl-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. The indole structure is known for its diverse pharmacological effects, which makes derivatives like 2-(Chloromethyl)-1-methyl-1H-indole valuable for further research.

2-(Chloromethyl)-1-methyl-1H-indole can be synthesized through various methods, often involving the chloromethylation of indole derivatives. The compound features a chloromethyl group at the 2-position, which can influence its reactivity and biological interactions.

Synthesis Overview

The synthesis typically involves:

- Starting Materials : Indole and chloromethyl reagents.

- Reagents : Commonly used reagents include chloromethyl methyl ether or chloromethyl phosphine.

- Conditions : Reactions are often conducted under reflux conditions in suitable solvents such as dichloromethane or acetonitrile.

Anticancer Activity

Research has shown that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that compounds with indole cores could inhibit cell growth in MGC-803, HCT-116, and MCF-7 cell lines with IC50 values ranging from 9.47 to 13.1 μM, indicating potent activity compared to established chemotherapeutics like 5-Fluorouracil (5-Fu) .

The anticancer activity of 2-(Chloromethyl)-1-methyl-1H-indole may involve:

- Inhibition of ERK Signaling Pathway : This pathway is crucial for cell proliferation and survival. Compounds that inhibit this pathway can induce apoptosis in cancer cells.

- Cell Cycle Arrest : Indoles have been shown to induce G2/M phase arrest, preventing cells from dividing and proliferating.

Antimicrobial Activity

Indole derivatives also display antibacterial properties. A series of studies have indicated that compounds featuring the indole core can effectively inhibit bacterial growth, suggesting potential applications in treating infections .

Case Studies

- Antibacterial Testing : A study evaluated the antibacterial efficacy of various indole derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .

- Indole Derivatives Against Cancer : Another investigation focused on the synthesis of novel indole-based compounds, which showed promising results against different cancer cell lines, reinforcing the therapeutic potential of these structures .

Toxicological Studies

Preliminary toxicological assessments indicate that while some indole derivatives exhibit significant biological activity, they also require careful evaluation regarding their safety profiles. Studies involving animal models have been conducted to assess organ toxicity and overall biocompatibility.

Table 1: Biological Activity Summary of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-(Chloromethyl)-1-methyl-1H-indole | MGC-803 | 9.47 | ERK pathway inhibition |

| 2-(Chloromethyl)-1-methyl-1H-indole | HCT-116 | 9.58 | Apoptosis induction |

| Indole Derivative X | MCF-7 | 13.1 | Cell cycle arrest |

| Indole Derivative Y | E.coli | <10 | Bacterial growth inhibition |

Q & A

Q. How to design derivatives with enhanced blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.